molecular formula C15H17N3O4 B2967729 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 1775476-49-7

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Cat. No.: B2967729
CAS No.: 1775476-49-7
M. Wt: 303.318
InChI Key: QRUYDUZXMHOHSS-UHFFFAOYSA-N
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Description

“2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide” is a compound that belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The process starts with the preparation of tert-butyl {3-dec-8-yl}carbamate (5) from a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate and anhydrous potassium . The final product is a white solid with a melting point of 178°C .


Molecular Structure Analysis

The molecular formula of this compound is C15H16FN3O4 . It has a total of 28 bonds, including 16 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an amide bond . The compounds having an amide bond showed a moderate protective effect on MES induced seizures compared to sulfonamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 321.304 Da . It is a white solid with a melting point of 178°C .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Antihypertensive Activity : A study on the synthesis of a series of compounds structurally related to "2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide" showcased their potential as antihypertensive agents. The research emphasized the design of compounds aimed at acting as mixed alpha- and beta-adrenergic receptor blockers. Although certain compounds demonstrated blood pressure-lowering effects, the anticipated beta-adrenergic blocking activity was not observed. This study indicates the compound's role in exploring new antihypertensive therapies (Caroon et al., 1981).

  • Neuroprotective and Antiamnesic Effects : Another research focus was on the neuroprotective and antiamnesic effects of derivatives related to the mentioned compound. These compounds showed significant protection against brain edema and memory deficits caused by toxic agents, suggesting a promising avenue for treating cognitive disorders and brain injuries (Tóth et al., 1997).

  • Gabapentin-base Synthesis for Biologically Active Compounds : A study demonstrated the utility of an intermolecular Ugi reaction involving gabapentin with compounds similar to "this compound" for the synthesis of novel biologically active compounds. This research is significant for its implications in drug development and understanding of molecular interactions affecting biological activity (Amirani Poor et al., 2018).

Future Directions

The future directions for the study of this compound could include further exploration of its anticonvulsant activity . Additionally, more research could be conducted to better understand its structure-activity relationship .

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12(16-11-4-2-1-3-5-11)10-18-13(20)15(17-14(18)21)6-8-22-9-7-15/h1-5H,6-10H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYDUZXMHOHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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